molecular formula C₁₂H₁₈ClNO₂ B1145940 O-Acetyl Pseudoephedrine Hydrochloride CAS No. 1630-34-8

O-Acetyl Pseudoephedrine Hydrochloride

Número de catálogo: B1145940
Número CAS: 1630-34-8
Peso molecular: 243.73
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O-Acetyl Pseudoephedrine Hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of a phenyl group attached to a propylamine backbone, with an acetate group and a hydrochloride salt. It is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of O-Acetyl Pseudoephedrine Hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of phenylacetone with methylamine to form the intermediate [(1S,2S)-2-(methylamino)-1-phenylpropyl]amine.

    Acetylation: The intermediate is then acetylated using acetic anhydride to form [(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate.

    Hydrochloride Formation: Finally, the acetate compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems ensures consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: O-Acetyl Pseudoephedrine Hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenylpropyl derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Profile

O-Acetyl Pseudoephedrine Hydrochloride acts as an adrenergic agonist, primarily stimulating alpha-adrenergic receptors. This stimulation leads to vasoconstriction in nasal passages, thereby reducing swelling and congestion. Its mechanism of action is similar to that of pseudoephedrine, which has been widely utilized since its approval in the 1970s for treating nasal congestion related to colds and allergies .

Clinical Applications

  • Nasal Decongestion :
    • This compound is primarily used for the temporary relief of nasal congestion associated with upper respiratory conditions. It is effective in managing symptoms of common colds, sinusitis, and allergic rhinitis .
  • Otitic Barotrauma Prevention :
    • Studies have shown that pseudoephedrine can reduce the incidence of otitic barotrauma during air travel. A randomized trial indicated that administering extended-release formulations before flights significantly decreased discomfort associated with pressure changes .
  • Combination Therapies :
    • The compound is often combined with analgesics and antihistamines to enhance therapeutic efficacy in treating cold-related symptoms. For example, formulations combining pseudoephedrine with hydrocodone have been used to relieve cough and nasal congestion effectively .

Efficacy in Pediatric Populations

A multicenter randomized controlled trial evaluated the safety and efficacy of pseudoephedrine in children aged 6-11 years. Results indicated significant improvement in nasal congestion severity compared to placebo, establishing its effectiveness in pediatric care .

Pharmacokinetics

Research has demonstrated that the pharmacokinetic profile of this compound mirrors that of pseudoephedrine, with a half-life ranging from 2.5 to 8.2 hours. This profile supports its use as an effective decongestant with predictable dosing regimens .

Safety Profile

While generally well-tolerated, this compound may cause side effects such as increased blood pressure and heart rate due to its sympathomimetic activity. A case report highlighted potential cardiovascular events following its use, emphasizing the need for caution in patients with pre-existing heart conditions .

Comparative Efficacy

StudyPopulationTreatmentOutcome
Chu et al., 200220 adults120 mg pseudoephedrineNo significant performance improvement
Hodges et al., 200311 males60 mg pseudoephedrineNo significant performance improvement
Randomized Trial (2019)Children 6-11 years30 mg pseudoephedrineSignificant reduction in nasal congestion severity

Mecanismo De Acción

The mechanism of action of O-Acetyl Pseudoephedrine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

O-Acetyl Pseudoephedrine Hydrochloride is unique due to its specific stereochemistry and the presence of both acetate and hydrochloride groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

O-Acetyl Pseudoephedrine Hydrochloride (O-AP) is a derivative of pseudoephedrine, a well-known sympathomimetic agent commonly used as a nasal decongestant. This article explores the biological activity of O-AP, focusing on its pharmacological effects, mechanisms of action, safety profile, and relevant clinical studies.

This compound is chemically related to pseudoephedrine, which is an isomer of ephedrine. It acts primarily as an α-adrenergic agonist , leading to vasoconstriction in the nasal mucosa. This vasoconstriction decreases blood flow and fluid accumulation in the nasal passages, thereby reducing congestion. The mechanism involves stimulation of α1-adrenergic receptors located on postcapillary venules in the nasal mucosa, which results in decreased inflammation and mucus production .

Pharmacokinetics

The pharmacokinetic profile of O-AP is similar to that of pseudoephedrine. Studies indicate that pseudoephedrine exhibits a mono-exponential decay in plasma concentrations over time, with a median half-life of approximately 4.7 hours . The drug is primarily excreted unchanged in the urine, indicating a low metabolism rate in the body.

Efficacy in Clinical Studies

Table 1: Summary of Clinical Studies on this compound

Study ReferencePopulationDosagePrimary OutcomeFindings
Children aged 6-1130 mgNasal congestion severityO-AP significantly reduced congestion compared to placebo (mean difference: 1.2)
Adult patientsVariableCardiac symptoms post-useReported cases of acute coronary syndrome linked to pseudoephedrine use highlight potential cardiovascular risks
General populationVariousSymptom relief from common coldMixed evidence on efficacy; some studies show minimal improvement in subjective symptom scores

In a multicenter randomized controlled trial involving children aged 6 to 11 years, O-AP was shown to provide temporary relief from nasal congestion associated with the common cold. The study measured instantaneous nasal congestion severity scores and found that O-AP was superior to placebo within the first eight hours post-dosing .

However, concerns regarding cardiovascular safety have been raised in adult populations. A case study reported acute coronary syndrome following the ingestion of pseudoephedrine-containing medications, suggesting that individuals with pre-existing cardiovascular conditions may be at risk when using sympathomimetic agents like O-AP .

Safety Profile and Adverse Effects

The safety profile of O-AP mirrors that of pseudoephedrine, which can cause various side effects including increased heart rate, hypertension, and potential for serious conditions such as posterior reversible encephalopathy syndrome (PRES) and reversible cerebral vasoconstriction syndrome (RCVS) .

Table 2: Adverse Effects Associated with this compound

Adverse EffectFrequency
Increased heart rateCommon
HypertensionCommon
DizzinessLess common
InsomniaLess common
Serious neurological eventsRare

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying O-acetyl pseudoephedrine hydrochloride in pharmaceutical formulations?

Capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) are standard methods. For CE, use a buffer system of sodium perchlorate (11.2 g/L, pH 2.7) with methanol gradients . HPLC methods often employ mobile phases combining triethylamine, phosphoric acid (pH 6.8), and methanol/acetonitrile mixtures, achieving resolution of related compounds like ephedrine derivatives . Validation parameters (linearity, LOD/LOQ) should follow USP guidelines, including system suitability tests with reference standards .

Q. How should dissolution testing be designed for extended-release formulations containing this compound?

Dissolution protocols vary by formulation. For tablets, use a two-stage test:

  • Test 1 : 0.1 N HCl for 2 hours, followed by pH 6.8 phosphate buffer.
  • Test 2 : Sodium acetate buffer (pH 4.0) with sodium 1-octanesulfonate. Acceptance criteria typically require ≥80% dissolution at specified intervals (e.g., 6 hours for extended-release) . Data should be statistically analyzed using ANOVA to assess batch consistency .

Q. What are the key stability-indicating parameters for this compound under laboratory conditions?

Monitor degradation via:

  • Thermal stress : Accelerated aging at 40°C/75% RH for 6 months.
  • Photolytic stress : Exposure to UV light (ICH Q1B guidelines). Analytical methods must resolve degradation products, such as decarboxylated derivatives or oxidation byproducts, using HPLC with diode-array detection . Quantify impurities against USP reference standards, ensuring limits comply with ICH Q3A/B thresholds (≤0.1% for individual unknown impurities) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between animal models and human trials for this compound?

Discrepancies often arise from interspecies metabolic differences. For example, cytochrome P450 (CYP2D6) activity varies significantly between rodents and humans. Mitigation strategies include:

  • Dose normalization : Adjust doses using allometric scaling (e.g., body surface area).
  • Metabolite profiling : Compare plasma samples via LC-MS/MS to identify species-specific metabolites . Statistical models (e.g., mixed-effects modeling) can account for variability in absorption rates .

Q. What methodologies optimize the synthesis of this compound while minimizing byproduct formation?

The O-acylation of pseudoephedrine with acetyl chloride in anhydrous conditions (e.g., dichloromethane) is standard. Key parameters:

  • Catalyst selection : Use pyridine to neutralize HCl byproducts, improving yield (≥85%).
  • Reaction monitoring : Track progress via TLC (silica gel, toluene/ethanol/NH₄OH 50:45:5) to detect unreacted starting material . Post-synthesis purification involves recrystallization from ethanol/water (1:3) to remove residual ephedrine impurities .

Q. How should researchers design experiments to evaluate the neuropharmacological effects of this compound in vivo?

Use a double-blind, placebo-controlled design with stratified randomization. Key endpoints:

  • Behavioral assays : Reaction time tests (e.g., computerized tasks) to assess CNS stimulation .
  • Dosage : Administer 5–6 mg/kg in rodents (toxic threshold) and 1–2 mg/kg in primates, adjusted for metabolic rate . Statistical analysis requires power calculations (α=0.05, β=0.2) to detect significant differences in mean response times .

Q. Data Analysis and Methodological Challenges

Q. What statistical approaches are recommended for analyzing contradictory dissolution profiles across batches?

Apply the f₂ similarity factor (FDA guidance):

  • Formula : f2=50log[(1+1nt=1n(RtTt)2)0.5×100]f_2 = 50 \cdot \log \left[ \left(1 + \frac{1}{n}\sum_{t=1}^{n} (R_t - T_t)^2 \right)^{-0.5} \times 100 \right] Values ≥50 indicate similarity. For multi-variate data, use principal component analysis (PCA) to identify outlier batches .

Q. How can impurity profiling distinguish this compound from structurally related compounds like ephedrine?

Use HPLC with a C18 column and mobile phase of 0.1% trifluoroacetic acid/acetonitrile (85:15). Key markers:

  • Retention times : O-acetyl pseudoephedrine (8.2 min) vs. ephedrine (6.5 min) .
  • Mass spectral data : ESI-MS in positive ion mode shows distinct [M+H]⁺ peaks (m/z 242.1 for O-acetyl vs. 166.1 for ephedrine) .

Q. Tables for Key Parameters

Parameter Method Conditions Reference
Dissolution TestingUSP Apparatus 2 (paddle)50 rpm, 37°C, pH 4.0 buffer
HPLC ColumnC18 (5 µm, 250 × 4.6 mm)Mobile phase: 0.1% TFA/acetonitrile
Stability Storage40°C/75% RHICH Q1A accelerated conditions
Toxic Dosage (Rodents)10–12 mg/kgLD₅₀ via probit analysis

Propiedades

IUPAC Name

[(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-9(13-3)12(15-10(2)14)11-7-5-4-6-8-11;/h4-9,12-13H,1-3H3;1H/t9-,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQONBWCFDKKSC-PKKHVXKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)OC(=O)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)OC(=O)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.